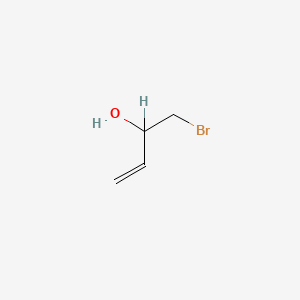

1-溴-3-丁烯-2-醇

描述

Synthesis Analysis

The synthesis of 1-Bromo-3-buten-2-ol has been explored through different methodologies. A notable approach involves the reduction of 1-bromo-3-buten-2-one, which serves as a precursor. The reduction is most effectively achieved using lithium aluminium hydride, leading to the formation of 1-Bromo-3-buten-2-ol. Additionally, a synthetic method directly producing 1-bromo-3-buten-2-one involves several steps, starting from 2-butanone and proceeding through a series of intermediates before finally obtaining the target compound. This method provides a clear pathway for generating 1-Bromo-3-buten-2-ol through further reduction steps (Westerlund et al., 2001), (Westerlund & Carlson, 1999).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-buten-2-ol derivatives has been elucidated through X-ray diffraction analysis. For instance, (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol, a related compound, shows intramolecular coordination to the tin atom, forming a five-membered ring with a distorted trigonal bipyramidal geometry. This structural insight provides a foundation for understanding the reactivity and properties of 1-Bromo-3-buten-2-ol and its derivatives (Fu et al., 2010).

Chemical Reactions and Properties

1-Bromo-3-buten-2-ol acts as a building block in various chemical reactions. Its reactivity with primary amines leads to the formation of 5-membered-aza-heterocycles, whereas its reaction with activated methylene compounds is utilized to create 5-membered-carbocycles. These reactions, however, show varying yields, highlighting the compound's selective reactivity based on the conditions and reactants used (Westerlund et al., 2001).

Physical Properties Analysis

The physical properties of 1-Bromo-3-buten-2-ol and its related compounds are derived from their molecular structures. For example, the crystalline structure of related compounds, as determined by X-ray analysis, provides insights into their physical state, melting points, and solubility. The intramolecular coordination in these compounds can influence their boiling points and stability at various temperatures (Fu et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-Bromo-3-buten-2-ol are highlighted by its functional groups, including the bromo and hydroxyl groups. These groups make it a reactive intermediate capable of undergoing further transformations, such as nucleophilic substitution reactions and elimination reactions, to form various organic compounds. The presence of the bromo group also allows for the potential to participate in cross-coupling reactions, making it a valuable compound in organic synthesis (Westerlund et al., 2001).

科学研究应用

Synthesis Applications

- 1-Bromo-3-buten-2-OL has been utilized in the synthesis of α-methylenebutyrolactones, a class of compounds with potential applications in organic chemistry. This process involves a reaction with Ni(CO)4, yielding these lactones with the assistance of potassium acetate in good yields (MatsudaIsamu, 1978).

- Another study focused on the use of 1-Bromo-3-buten-2-one, a derivative of 1-Bromo-3-buten-2-OL, as a building block in organic synthesis. This compound was successfully reduced to the corresponding alcohol using lithium aluminium hydride (Andreas Westerlund et al., 2001).

Allylation in Organic Chemistry

- A study by Masuyama et al. demonstrated the use of (E)-rich 1-Bromo-2-butene, closely related to 1-Bromo-3-buten-2-OL, in the γ-syn-allylation of aldehydes, leading to the production of syn-2-methyl-3-buten-1-ols (Y. Masuyama et al., 1996).

Fuel Additive Research

- In the field of biofuels, a study investigated the anti-knock properties of various biofuels, including 3-methyl-2-buten-1-ol and 3-methyl-3-buten-1-ol, which are structurally similar to 1-Bromo-3-buten-2-OL. These compounds were found to improve the anti-knock properties of gasoline in spark ignition engines (J. H. Mack et al., 2014).

Chemical Synthesis and Ring Closure

- A study by Fang and Li highlighted the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, resulting in the formation of 2-methyleneoxetanes via a 4-exo ring closure. This process utilized compounds structurally related to 1-Bromo-3-buten-2-OL (Yewen Fang & Chaozhong Li, 2007).

Microbial Epoxidation Studies

- Research on the stereoselective epoxidation of compounds such as 4-bromo-1-butene and 3-butene-1-ol using alkene-utilizing bacteria revealed insights into the stereochemical course of microbial epoxidation, contributing to our understanding of bio-organic reactions (A. Archelas et al., 1988).

安全和危害

属性

IUPAC Name |

1-bromobut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAWHBQDMPNZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50982887 | |

| Record name | 1-Bromobut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-buten-2-OL | |

CAS RN |

64341-49-7 | |

| Record name | 1-Bromo-3-butene-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064341497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromobut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)